H-Tz-TFP
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Overview
Description
It is primarily used as a protecting group for phenols, which are valuable building blocks in pharmaceuticals, natural products, materials, and catalysts . The compound is known for its stability under a range of reaction conditions and its ability to be cleaved under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
The preparation of H-Tz-TFP involves the synthesis of tetrafluoropyridyl ethers. This process can be achieved through a one-step reaction that does not require sensitivity to water or air. The reaction conditions are relatively mild, and the compound can be installed across a wide range of phenolic compounds . Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
H-Tz-TFP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: this compound can undergo substitution reactions, where the tetrafluoropyridyl group is replaced by other functional groups.
Common Reagents and Conditions: Reagents such as fluoride salts and methyl thioglycolate are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
H-Tz-TFP has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for phenols in synthetic organic chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of materials and catalysts.
Mechanism of Action
The mechanism of action of H-Tz-TFP involves its ability to protect phenolic groups from unwanted side reactions. The tetrafluoropyridyl group is stable under various reaction conditions, preventing the phenolic oxygen from participating in reactions. This stability is due to the strong electron-withdrawing nature of the tetrafluoropyridyl group, which reduces the reactivity of the phenolic oxygen .
Comparison with Similar Compounds
H-Tz-TFP is unique compared to other phenol protecting groups due to its stability under a wide range of reaction conditions and its ability to be cleaved under mild conditions. Similar compounds include:
Methyl ethers: Require harsh conditions for removal.
Benzyl ethers: Also require harsh conditions for removal.
Methoxymethyl acetals: Can be unstable under certain conditions.
Mesylates and silyl groups: Require low temperatures and phase-transfer catalysts for removal.
This compound stands out due to its ease of installation and removal, making it a preferred choice for protecting phenolic groups in various synthetic applications.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F4N4O2/c16-9-5-10(17)12(19)13(11(9)18)25-15(24)8-3-1-7(2-4-8)14-22-20-6-21-23-14/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOWUCGDCJPXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)OC3=C(C(=CC(=C3F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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